2-(Trifluoromethyl)pyridine, also known as 2-trifluoromethyl pyridine, trifluoromethylpyridine, and alpha,alpha,alpha-trifluoro-2-picoline, is an organic compound with the formula C6H4F3N. It is a colorless liquid with a boiling point of 138-141 °C and a flash point of 42 °C. 2-(Trifluoromethyl)pyridine is a valuable building block in heterocycle synthesis due to its unique properties [].
The presence of the trifluoromethyl group (CF3) in 2-(Trifluoromethyl)pyridine introduces several desirable features for organic synthesis:
These combined properties make 2-(Trifluoromethyl)pyridine a versatile building block for constructing a wide range of heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles have diverse applications in various fields, including:
Beyond its role as a building block, 2-(Trifluoromethyl)pyridine is also being explored for other research applications, including:
2-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound characterized by a pyridine ring with a trifluoromethyl group attached at the second position. Its chemical formula is , and it possesses significant polar and electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and solubility in various solvents. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
The biological activity of 2-(trifluoromethyl)pyridine and its derivatives has been the subject of research due to their potential pharmacological properties. Some studies indicate that compounds containing this moiety exhibit:
Various methods have been developed for synthesizing 2-(trifluoromethyl)pyridine, including:
2-(Trifluoromethyl)pyridine finds applications in several fields:
Studies on the interactions of 2-(trifluoromethyl)pyridine with biological systems reveal insights into its mechanism of action. For instance:
Several compounds share structural similarities with 2-(trifluoromethyl)pyridine. Notable comparisons include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)pyridine | Pyridine ring with CF₃ at position 3 | Different reactivity patterns due to CF₃ position |
| 5-(Trifluoromethyl)pyridine | Pyridine ring with CF₃ at position 5 | Enhanced electrophilic character compared to position 2 |
| 2-(Fluoromethyl)pyridine | Pyridine ring with F at position 2 | Less electron-withdrawing effect than CF₃ |
| 2-(Chloromethyl)pyridine | Pyridine ring with Cl at position 2 | More reactive towards nucleophiles than CF₃ |
Each compound's unique properties arise from the position and nature of substituents on the pyridine ring, influencing their reactivity and applications.
The development of 2-(trifluoromethyl)pyridine traces its origins to the broader exploration of fluorinated organic compounds that began in the late nineteenth century. The foundational work establishing fluorinated aromatic chemistry was initiated by Swarts in 1898, who successfully synthesized benzotrifluoride by treating benzotrichloride with antimony trifluoride. This pioneering methodology was subsequently adapted for liquid-phase reactions using hydrogen fluoride during the 1930s, establishing the fundamental principles that would later enable trifluoromethylpyridine synthesis.
The specific synthesis of trifluoromethylpyridine was first achieved in 1947, marking a significant milestone in fluorinated heterocycle chemistry. The initial synthetic approach employed a procedure analogous to benzotrifluoride preparation, involving the sequential chlorination and fluorination of picoline derivatives. This breakthrough represented the first successful introduction of a trifluoromethyl group into a pyridine ring system, establishing the foundation for subsequent developments in this field.
Early patent literature provides detailed insights into the evolution of synthesis methodologies. European Patent EP 0042696 A1, filed in 1981, describes processes for producing trifluoromethylpyridines directly from α-picoline, γ-picoline, and lutidines through vapor-phase reactions with chlorine and anhydrous hydrogen fluoride in the presence of specialized catalysts. These early industrial processes demonstrated the commercial viability of trifluoromethylpyridine production, yielding products containing significant percentages of 2-trifluoromethylpyridine alongside chlorinated derivatives.
The historical progression of synthesis methodologies reveals a consistent focus on improving efficiency and selectivity. The transition from experimental small-scale procedures to industrially viable processes required overcoming numerous technical challenges, including the management of toxic reagents such as sulfur tetrafluoride and the development of cost-effective starting materials. These historical developments established 2-(trifluoromethyl)pyridine as a commercially accessible compound, facilitating its widespread adoption in subsequent research and industrial applications.
The structural characteristics of 2-(trifluoromethyl)pyridine exemplify the unique properties that distinguish fluorinated heterocycles from their non-fluorinated counterparts. The presence of the trifluoromethyl group at the second position of the pyridine ring creates a compound with distinctive physicochemical properties that significantly impact its behavior in chemical and biological systems.
Table 1: Physical Properties of 2-(Trifluoromethyl)pyridine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄F₃N | |
| Molecular Weight | 147.1 g/mol | |
| Boiling Point | 138-139°C | |
| Density | 1.275 g/mL | |
| Refractive Index | 1.4183 (20°C) |
The trifluoromethyl substituent introduces several critical structural features that differentiate 2-(trifluoromethyl)pyridine from conventional pyridine derivatives. The highly electronegative fluorine atoms create a strongly electron-withdrawing effect, significantly altering the electron density distribution within the pyridine ring. This electronic perturbation affects both the reactivity patterns and the intermolecular interactions of the compound.
Research has demonstrated that fluorinated nitrogen heterocycles exhibit unique conformational behaviors that are absent in their non-fluorinated analogs. The incorporation of fluorine atoms can dramatically influence molecular stability, conformational preferences, hydrogen bonding capabilities, and basicity. These effects arise from the distinctive properties of the carbon-fluorine bond, which is characterized by high polarity and significant bond strength.
Comparative analysis with benzotrifluoride reveals important differences in hydrophobic character. While 3-(trifluoromethyl)pyridine exhibits a hydrophobic constant of 1.7, benzotrifluoride demonstrates a significantly higher value of 3.0. This difference provides trifluoromethylpyridine-containing compounds with advantages including novel biological activity, reduced toxicity, and enhanced selectivity compared to their benzene analogs.
The structural significance extends to conformational effects observed in fluorinated nitrogen heterocycles. Studies have shown that fluorine substitution can create favorable charge-dipole interactions with protonated nitrogen centers, leading to preferred conformational states that are energetically distinct from non-fluorinated systems. These interactions contribute to the unique properties that make fluorinated heterocycles valuable in medicinal chemistry and materials science applications.
Contemporary organic synthesis has established 2-(trifluoromethyl)pyridine as a crucial building block for constructing complex molecular architectures. The compound serves multiple roles in modern synthetic chemistry, functioning as both a synthetic intermediate and a structural motif in biologically active compounds.
Table 2: Modern Synthesis Methods for 2-(Trifluoromethyl)pyridine
The development of liquid-phase halogen exchange reactions has revolutionized the synthesis of 2-(trifluoromethyl)pyridine derivatives. Research documented in European Patent EP0110690A1 describes efficient methods for converting trichloromethylpyridine compounds to their trifluoromethyl analogs using hydrogen fluoride in the presence of catalytic amounts of metal halides. These liquid-phase conditions offer significant advantages over traditional vapor-phase methods, including reduced energy costs, minimized decomposition of starting materials, and improved conversion rates.
The synthetic versatility of 2-(trifluoromethyl)pyridine extends to its use in constructing amino-substituted derivatives. Patent literature describes the preparation of novel amino-trifluoromethylpyridine compounds through reactions of halogeno-trifluoromethylpyridine precursors with ammonia at temperatures ranging from 50°C to 200°C. These amino derivatives serve as important intermediates for compounds effective in controlling harmful organisms and as components of pharmaceutical preparations.
Recent advances in trifluoromethylation methodology have expanded the synthetic accessibility of 2-(trifluoromethyl)pyridine. Modern approaches employ specialized reagents such as Umemoto reagents in combination with copper catalysis to achieve direct trifluoromethylation of bromopyridine precursors under mild conditions. These methods demonstrate excellent yields and provide practical routes to 2-(trifluoromethyl)pyridine that avoid the harsh conditions associated with traditional synthesis approaches.
Table 3: Applications of 2-(Trifluoromethyl)pyridine in Industrial Synthesis
| Application Area | Number of Compounds | First Introduction | Reference |
|---|---|---|---|
| Agrochemicals | >20 ISO common names | Fluazifop-butyl | |
| Pharmaceuticals | 5 approved drugs | Various | |
| Veterinary Medicine | 2 approved products | Various |
The industrial significance of 2-(trifluoromethyl)pyridine is exemplified by its incorporation into numerous commercial products. The agrochemical industry has been particularly active in utilizing trifluoromethylpyridine derivatives, with fluazifop-butyl representing the first commercial introduction of this structural motif. Since this initial success, more than twenty new trifluoromethylpyridine-containing agrochemicals have received official recognition, demonstrating the continued importance of this compound class in crop protection applications.
Contemporary research continues to explore novel synthetic applications of 2-(trifluoromethyl)pyridine. Recent studies have investigated the use of trifluoromethylpyridine derivatives in cycloaddition reactions for constructing fluorinated sulfur heterocycles. These applications highlight the ongoing evolution of synthetic methodology and the expanding utility of fluorinated heterocycles in advanced material applications.
The role of 2-(trifluoromethyl)pyridine in modern synthesis extends beyond its function as a simple building block. The compound serves as a key structural element that imparts unique properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modified physicochemical characteristics. These properties have made trifluoromethylpyridine derivatives essential components in the development of next-generation agrochemicals and pharmaceuticals, ensuring the continued relevance of this compound in advancing synthetic chemistry.
The traditional approach to synthesizing 2-(trifluoromethyl)pyridine relies primarily on halogenation-fluorination sequences, which represent the most established industrial methodology for producing trifluoromethylpyridine derivatives [1]. These methods typically involve the initial formation of trichloromethyl intermediates followed by fluorination using hydrogen fluoride or other fluorinating agents.
The vapor-phase chlorination-fluorination process represents the cornerstone of industrial trifluoromethylpyridine production [1] [7]. This method utilizes a two-phase reactor system comprising a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, chlorination of methyl groups occurs immediately followed by fluorination, while subsequent nuclear chlorination of the pyridine ring proceeds in the empty phase [7]. The reaction conditions require temperatures exceeding 300°C with transition metal-based catalysts such as iron fluoride [1].
Table 1: Vapor-Phase Chlorination-Fluorination Products and Yields
| Substrate | Reaction Temperature (°C) | Products and Yields (GC Peak Area %) | |||
|---|---|---|---|---|---|
| Catalyst Fluidized Bed | Empty Phase | Trifluoromethylpyridine | Chlorotrifluoromethylpyridine | Dichlorotrifluoromethylpyridine | |
| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |
| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | 350-360 | N/A | 71.3 | 11.1 | 2.4 |
| 2-Picoline | 450 | N/A | 5.4 | 62.2 | 13.9 |
| 4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
Source: Adapted from Tsukamoto et al., 2021 [7]
Liquid-phase fluorination methods offer significant advantages over vapor-phase processes, particularly in terms of energy efficiency and selectivity [3]. The liquid-phase halogen exchange reaction employs hydrogen fluoride in the presence of catalytic amounts of metal halides under superatmospheric pressures ranging from 5 to 1,200 pounds per square inch gauge [31]. This approach enables the preparation of trifluoromethylpyridine compounds at temperatures between 150°C and 250°C, substantially lower than vapor-phase requirements [3] [31].
The metal halide catalysts employed in these reactions include iron trichloride, iron trifluoride, silver fluoride, potassium fluoride, and chromium difluoride, typically utilized in concentrations of 0.1 to 20 mole percent based on the trichloromethylpyridine starting material [31]. The reaction proceeds through a mechanism involving the displacement of chlorine atoms by fluorine in the trichloromethyl group, maintaining the pyridine ring structure while achieving high conversion rates [3].
Stepwise fluorination protocols have been developed to enhance selectivity and yield [1]. These methods involve controlled sequential replacement of chlorine atoms with fluorine, allowing for precise control over the degree of fluorination and minimizing the formation of undesired by-products [1]. The stepwise approach particularly benefits the synthesis of specific regioisomers of trifluoromethylpyridine derivatives.
Nucleophilic trifluoromethylation represents a fundamental approach for introducing trifluoromethyl groups into pyridine systems [11]. The most widely employed nucleophilic trifluoromethylating agent is trifluoromethyltrimethylsilane, first reported by Ruppert in 1984 and subsequently developed by Prakash and Olah for carbonyl compound functionalization [26].
The activation of trifluoromethyltrimethylsilane by fluoride ions enables nucleophilic attack on electrophilic centers [26]. This methodology has been extended to pyridine systems through the use of quaternary ammonium activation strategies [8]. The process involves the formation of N-methylpyridine quaternary ammonium salts followed by treatment with trifluoroacetic acid in the presence of silver carbonate [8].
Table 2: Nucleophilic Trifluoromethylation Conditions and Yields
| Substrate | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyridine N-oxide | Trifluoroacetic acid | N,N-dimethylformamide | 80 | 12 | 75-85 | [8] |
| 4-Methylpyridine | Silver carbonate | N,N-dimethylformamide | 120 | 24 | 68 | [8] |
| 3-Bromopyridine | Cesium fluoride | Tetrahydrofuran | 65 | 18 | 72 | [11] |
| 2-Chloropyridine | Potassium fluoride | Dimethyl sulfoxide | 100 | 16 | 58 | [11] |
The regioselectivity of nucleophilic trifluoromethylation depends significantly on the electronic properties of the pyridine substrate and the reaction conditions employed [8]. Electron-deficient pyridines generally exhibit enhanced reactivity toward nucleophilic trifluoromethyl sources, while electron-rich derivatives require more forcing conditions [8].
Copper-mediated nucleophilic trifluoromethylation has emerged as a versatile methodology for pyridine functionalization [11]. This approach utilizes copper trifluoromethyl complexes generated in situ from copper salts and trifluoromethyltrimethylsilane [11]. The copper-mediated process enables the trifluoromethylation of halopyridines through cross-coupling mechanisms, providing access to regioisomers that are challenging to obtain through direct methods [11].
The mechanism of nucleophilic trifluoromethylation involves the initial formation of a trifluoromethyl anion equivalent, which subsequently attacks the electrophilic carbon center of the activated pyridine [8]. The reaction proceeds through a nucleophilic aromatic substitution pathway, with the rate-determining step being the formation of the Meisenheimer complex intermediate [8].
Transition metal-catalyzed trifluoromethylation of pyridines has revolutionized the field by enabling mild reaction conditions and excellent functional group tolerance [11] [12]. Copper catalysis represents the most developed area within this domain, offering versatile approaches for both nucleophilic and radical trifluoromethylation pathways [11].
Copper-catalyzed direct trifluoromethylation utilizes various trifluoromethyl sources including trifluoromethyl iodide, sodium trifluoromethanesulfinate, and trifluoromethyltrimethylsilane [11]. The process typically employs copper catalysts such as copper chloride or copper acetate in conjunction with appropriate ligands and oxidants [11]. The reaction mechanism involves the generation of copper-trifluoromethyl intermediates that undergo transmetalation with the pyridine substrate [11].
Table 3: Transition Metal-Catalyzed Trifluoromethylation Results
| Catalyst System | Trifluoromethyl Source | Pyridine Substrate | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Copper(I) chloride | Sodium trifluoromethanesulfinate | 4-tert-Butylpyridine | 120°C, 24h | 78 | C2-selective | [12] |
| Copper(II) acetate | Trifluoromethyl iodide | 3-Methylpyridine | 80°C, 16h | 65 | C4-selective | [11] |
| Palladium(II) acetate | Trifluoromethylzinc reagent | 2-Bromopyridine | 60°C, 8h | 82 | Cross-coupling | [11] |
| Nickel(II) chloride | Trifluoromethyltrimethylsilane | 3-Iodopyridine | 100°C, 12h | 74 | C3-substitution | [13] |
| Iridium complex | Bis(pinacolato)diboron | 2-Trifluoromethylpyridine | 150°C, 6h | 85 | Borylation | [17] |
The regioselectivity of copper-catalyzed trifluoromethylation is influenced by electronic and steric factors [11] [12]. Electron-deficient pyridines typically undergo trifluoromethylation at positions adjacent to the nitrogen atom, while electron-rich derivatives show preference for more remote positions [12]. The use of directing groups can enhance regioselectivity by coordinating to the copper center and influencing the site of trifluoromethyl delivery [11].
Palladium-catalyzed trifluoromethylation operates through cross-coupling mechanisms involving halopyridine substrates [11]. This methodology enables the selective introduction of trifluoromethyl groups at predetermined positions through the use of appropriate halopyridine precursors [11]. The palladium-catalyzed process typically requires trifluoromethylzinc or trifluoromethyltin reagents as trifluoromethyl sources [11].
Nickel catalysis has gained prominence due to its ability to activate less reactive carbon-halogen bonds in pyridine substrates [13]. Nickel-catalyzed hydrodefluorination and trifluoromethylation reactions proceed under mild conditions with excellent functional group tolerance [13]. The nickel-catalyzed process utilizes bis(cyclooctadiene)nickel(0) as the catalyst precursor with appropriate hydride or trifluoromethyl sources [13].
Iridium-catalyzed carbon-hydrogen borylation of trifluoromethylpyridines provides access to functionalized derivatives that serve as versatile synthetic intermediates [17] [32]. The iridium-catalyzed process enables regioselective borylation at alpha, beta, or gamma positions relative to the pyridine nitrogen [17] [32]. These borylated products can subsequently undergo various cross-coupling reactions to introduce additional functional groups [17] [32].
Photoredox catalysis has emerged as a powerful methodology for trifluoromethylation reactions, enabling mild reaction conditions and broad substrate scope [6] [19]. The photoredox approach utilizes visible light to generate reactive trifluoromethyl radicals from appropriate precursors [6] [19].
Ruthenium-based photocatalysts, particularly tris(phenanthroline)ruthenium(II) chloride, have proven highly effective for pyridine trifluoromethylation [19]. The photocatalytic cycle involves the excited state ruthenium complex reducing trifluoromethyl precursors such as trifluoromethanesulfonyl chloride to generate trifluoromethyl radicals [19]. These radicals subsequently add to the pyridine ring, followed by oxidation and deprotonation to afford the trifluoromethylated product [19].
Table 4: Photoredox Trifluoromethylation of Pyridines
| Photocatalyst | Light Source | Trifluoromethyl Source | Pyridine Substrate | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ruthenium(phenanthroline)₃Cl₂ | 26W fluorescent | Trifluoromethanesulfonyl chloride | Pyridine | Acetonitrile | 70 | [19] |
| Iridium(fluorophenylpyridine)₃ | Blue LED | Trifluoromethanesulfonyl chloride | 4-Methylpyridine | Dichloromethane | 84 | [19] |
| Cobalt(III) complex | Visible light | Trifluoromethanesulfonyl chloride | 3-Bromopyridine | Acetonitrile | 76 | [6] |
| Ruthenium bipyridyl | Household bulb | Triflyl chloride | 2-Methoxypyridine | Acetonitrile | 82 | [19] |
The mechanism of photoredox trifluoromethylation involves single-electron transfer from the excited photocatalyst to the trifluoromethyl precursor [19]. This process generates a trifluoromethyl radical and an oxidized photocatalyst [19]. The trifluoromethyl radical adds to the most electron-rich position of the pyridine ring, forming a radical intermediate that is subsequently oxidized by the photocatalyst [19]. Final deprotonation yields the trifluoromethylated pyridine product [19].
Iridium photocatalysts offer enhanced reactivity compared to ruthenium analogues due to their longer-lived excited states [19]. However, iridium systems may exhibit reduced regioselectivity in some cases [19]. The choice of photocatalyst significantly influences both the reaction efficiency and the regioselectivity of trifluoromethylation [19].
Visible-light photoredox systems utilizing carbon nitride photocatalysts have been developed for continuous-flow trifluoromethylation processes [16]. These heterogeneous photocatalysts offer advantages in terms of catalyst recovery and recyclability [16]. The carbon nitride systems operate effectively under blue light irradiation and demonstrate excellent stability over extended reaction periods [16].
The photoredox methodology tolerates a wide range of functional groups including halides, esters, ethers, and amines [19]. This broad functional group compatibility makes photoredox trifluoromethylation particularly valuable for late-stage functionalization of complex pyridine-containing molecules [19].
Solvent-free methodologies represent a significant advancement in sustainable trifluoromethylation chemistry, eliminating the need for large volumes of organic solvents while maintaining high reaction efficiency [32]. Mechanochemical approaches utilizing ball milling have emerged as particularly promising alternatives to traditional solution-based methods [30].
Ball milling-mediated trifluoromethylation employs piezoelectric materials such as barium titanate to generate the mechanical energy required for trifluoromethyl radical formation [30]. The process involves grinding the pyridine substrate with electrophilic trifluoromethylating reagents in the presence of piezoelectric materials under controlled milling conditions [30]. The mechanical impact generates sufficient piezoelectric potential to reduce the trifluoromethyl precursor and initiate the radical chain process [30].
Table 5: Solvent-Free Trifluoromethylation Conditions
| Method | Pyridine Substrate | Trifluoromethyl Source | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ball milling | 3-Methylindole | Umemoto reagent | 30 Hz, BaTiO₃ | 90 min | 80 | [30] |
| Neat reaction | Pyridine | Trifluoroacetyl acetylene | Room temperature | 24 h | 94 | [29] |
| Mechanochemical | 4-Phenylpyridine | Togni reagent | 25 Hz milling | 120 min | 73 | [30] |
| Solid-state | 2-Methylpyridine | Trifluoromethyl iodide | Grinding, 80°C | 6 h | 67 | [30] |
The mechanochemical process demonstrates remarkable efficiency, with reaction times typically ranging from 1 to 2 hours compared to 12-24 hours required for solution-based methods [30]. The absence of solvents eliminates purification challenges associated with solvent removal and enables direct isolation of products [30].
Neat reaction conditions have been successfully applied to the synthesis of trifluoromethylated oxazinopyridines through the reaction of pyridines with trifluoroacetylated acetylenes [29]. This metal-free approach proceeds under ambient conditions without the need for catalysts or solvents [29]. The reaction mechanism involves nucleophilic addition of pyridine nitrogen to the acetylene triple bond, followed by cyclization to form the trifluoromethylated heterocyclic product [29].
Solid-state reactions utilizing grinding techniques have been developed for direct trifluoromethylation of pyridine derivatives [30]. These methods employ manual grinding or automated milling equipment to achieve intimate mixing of reactants and promote reaction progress [30]. The solid-state approach offers particular advantages for thermally sensitive substrates that may decompose under traditional heating conditions [30].
Iridium-catalyzed carbon-hydrogen borylation reactions have been successfully conducted under solvent-free conditions [32]. The neat reaction conditions eliminate solvent-related waste while maintaining excellent regioselectivity and functional group tolerance [32]. The solvent-free borylation process operates at elevated temperatures (150°C) with reaction times of 6-12 hours [32].
Microwave-assisted synthesis has revolutionized trifluoromethylpyridine preparation by dramatically reducing reaction times and improving energy efficiency [16]. The microwave irradiation provides rapid and uniform heating, enabling reactions that would otherwise require hours to complete within minutes [16].
Continuous-flow microwave systems have been developed for large-scale trifluoromethylation processes [16]. These systems combine the advantages of microwave heating with the benefits of flow chemistry, including enhanced heat and mass transfer, improved safety, and reduced reaction volumes [16]. The flow approach enables precise control of reaction parameters and facilitates scale-up for industrial applications [16].
Table 6: Microwave-Assisted Trifluoromethylation Results
| Reaction Type | Microwave Power | Temperature (°C) | Time (min) | Conventional Time (h) | Yield Improvement (%) | Reference |
|---|---|---|---|---|---|---|
| Photoredox | 300W | 80 | 20 | 12 | 15 | [16] |
| Nucleophilic | 250W | 120 | 15 | 24 | 22 | [20] |
| Radical | 400W | 100 | 10 | 8 | 18 | [16] |
| Cross-coupling | 350W | 140 | 25 | 16 | 12 | [16] |
The microwave-assisted photoredox approach combines visible light irradiation with microwave heating to achieve synergistic effects [16]. The dual activation enhances both the photocatalytic efficiency and the overall reaction rate [16]. Carbon nitride photocatalysts demonstrate excellent performance under microwave-photoredox conditions, maintaining stability and activity over multiple cycles [16].
Microwave-enhanced nucleophilic trifluoromethylation utilizes ionic liquid catalysts to achieve rapid and selective reactions [20]. The ionic liquid medium provides efficient microwave absorption while serving as both solvent and catalyst [20]. This approach enables the preparation of diverse pyridine systems through multicomponent reactions involving aldehydes, amines, and trifluoromethyl sources [20].
The mechanism of microwave acceleration involves selective heating of polar molecules and ionic species, leading to rapid temperature elevation and enhanced reaction kinetics [16]. The non-thermal microwave effects may also contribute to reaction enhancement through molecular alignment and increased collision frequency [16].
The proton nuclear magnetic resonance spectrum of 2-(trifluoromethyl)pyridine exhibits characteristic aromatic signals that reflect the electronic environment created by the electron-withdrawing trifluoromethyl substituent [1]. The most downfield signal appears at 8.70 parts per million as a doublet with coupling constant J = 4.8 Hertz, assigned to the hydrogen at position 6 (H-6), which experiences significant deshielding due to its proximity to the electronegative nitrogen atom [1]. The hydrogen at position 3 (H-3) resonates at 7.87 parts per million as a doublet with J = 7.8 Hertz, showing the influence of both the nitrogen atom and the adjacent trifluoromethyl group [1]. The remaining aromatic protons appear at 7.49 parts per million (H-5, triplet, J = 5.7 Hertz) and 7.37 parts per million (H-4, doublet, J = 7.8 Hertz) [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and the electronic effects of the trifluoromethyl substitution [2]. The carbon bearing the trifluoromethyl group (C-2) appears significantly downfield at 157.0 parts per million, reflecting the strong electron-withdrawing nature of the trifluoromethyl substituent [2]. The carbon at position 6 (C-6) resonates at 149.6 parts per million, while C-4 appears at 137.2 parts per million [2]. The trifluoromethyl carbon exhibits a characteristic quartet at 124.5 parts per million with a large coupling constant of 33.0 Hertz due to coupling with the three equivalent fluorine atoms [2]. The remaining aromatic carbons C-3 and C-5 appear at 123.5 and 122.3 parts per million, respectively [2].
| Nuclear Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| $$^{1}\text{H}$$ NMR | 8.70 | d | J = 4.8 | H-6 |
| $$^{1}\text{H}$$ NMR | 7.87 | d | J = 7.8 | H-3 |
| $$^{1}\text{H}$$ NMR | 7.49 | t | J = 5.7 | H-5 |
| $$^{1}\text{H}$$ NMR | 7.37 | d | J = 7.8 | H-4 |
| $$^{13}\text{C}$$ NMR | 157.0 | s | - | C-2 |
| $$^{13}\text{C}$$ NMR | 149.6 | s | - | C-6 |
| $$^{13}\text{C}$$ NMR | 137.2 | s | - | C-4 |
| $$^{13}\text{C}$$ NMR | 124.5 | q | J = 33.0 | CF₃ |
Fluorine-19 nuclear magnetic resonance spectroscopy provides crucial information about the trifluoromethyl group environment in 2-(trifluoromethyl)pyridine. The trifluoromethyl group exhibits a characteristic singlet at -62.8 parts per million relative to trichlorofluoromethane standard [3]. This chemical shift falls within the typical range for aromatic trifluoromethyl groups, which generally appear between -60 and -65 parts per million [4] [5]. The chemical shift of fluorine-19 nuclei is highly sensitive to the local electronic environment, and the observed value reflects the electron-withdrawing nature of the pyridine ring system [4] [6].
Computational studies have demonstrated that the fluorine-19 chemical shift in trifluoromethyl-substituted aromatics is strongly influenced by the electronic properties of the aromatic system [7] [8]. Density functional theory calculations using various functionals including BhandHLYP, B3LYP, and PBE0 have shown mean absolute errors of 0.66 parts per million for fluorine-19 chemical shift predictions in trifluoromethyl derivatives [7]. The observed chemical shift for 2-(trifluoromethyl)pyridine correlates well with the electron-deficient nature of the pyridine ring, which enhances the deshielding of the fluorine nuclei [5] [6].
The chemical shift dispersion of trifluoromethyl groups is particularly sensitive to changes in solvent polarity and local dielectric environment [4] [5]. Studies of trifluoromethyl tags in varying polarity conditions have shown that compounds with trifluoromethyl groups directly conjugated to aromatic systems exhibit the greatest chemical shift range as a function of environmental changes [4]. This sensitivity makes fluorine-19 nuclear magnetic resonance a valuable tool for studying the electronic environment and conformational changes in trifluoromethyl-substituted pyridines [5] [6].
The Fourier transform infrared spectrum of 2-(trifluoromethyl)pyridine exhibits characteristic absorption bands that arise from the vibrational modes of both the pyridine ring system and the trifluoromethyl substituent [9] [10]. The carbon-hydrogen stretching region displays aromatic carbon-hydrogen stretches at 3073 inverse centimeters with weak intensity, typical of electron-deficient aromatic systems [10]. The pyridine ring stretching vibrations appear in the region between 1400 and 1650 inverse centimeters, with prominent bands at 1611, 1589, 1458, and 1419 inverse centimeters corresponding to carbon-carbon and carbon-nitrogen stretching modes [9] [10].
The trifluoromethyl group exhibits highly characteristic vibrational signatures that serve as diagnostic fingerprints [11] [10]. The symmetric carbon-fluorine stretching mode appears as a strong absorption at 1086 inverse centimeters, while the asymmetric carbon-fluorine stretching manifests at 1099 inverse centimeters [10]. These frequencies are consistent with the general range of 1100-1200 inverse centimeters reported for trifluoromethyl groups attached to aromatic systems [11] [12]. The carbon-fluorine deformation modes appear at lower frequencies, with bands observed at 610 and 543 inverse centimeters, falling within the expected range of 640-580 and 590-490 inverse centimeters for trifluoromethyl deformation vibrations [10].
| Frequency (cm⁻¹) | Intensity | Assignment | Type |
|---|---|---|---|
| 3073 | w | C-H stretch | Aromatic |
| 1611 | m | C=C stretch | Ring |
| 1589 | m | C=C stretch | Ring |
| 1458 | s | C=C stretch | Ring |
| 1419 | s | C=C stretch | Ring |
| 1086 | s | C-F symmetric stretch | CF₃ |
| 1099 | s | C-F asymmetric stretch | CF₃ |
| 779 | s | C-H out-of-plane | Aromatic |
| 610 | m | C-F deformation | CF₃ |
| 543 | m | C-F deformation | CF₃ |
The carbon-nitrogen stretching vibration of the pyridine ring appears at 1301 inverse centimeters, which is characteristic of nitrogen-containing aromatic heterocycles [10]. The out-of-plane carbon-hydrogen bending vibrations occur at 779 and 770 inverse centimeters, frequencies that are influenced by the electron-withdrawing nature of the trifluoromethyl substituent [10]. These vibrational assignments have been confirmed through density functional theory calculations using B3LYP and LSDA methods with 6-311++G(d,p) basis sets [9] [10].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrational modes and polarizable groups [10] [13]. The Raman spectrum of 2-(trifluoromethyl)pyridine exhibits strong scattering from the aromatic carbon-hydrogen stretching modes at 3086, 3068, and 3018 inverse centimeters, with the band at 3018 inverse centimeters showing particularly strong intensity [10]. These frequencies are consistent with the aromatic character of the pyridine ring system modified by the electron-withdrawing trifluoromethyl substituent.
The trifluoromethyl group vibrational modes are prominent in the Raman spectrum, with the symmetric carbon-fluorine stretch appearing as a strong band at 1098 inverse centimeters and the asymmetric stretch at 1113 inverse centimeters [10]. The Raman activity of these modes reflects the high polarizability of the carbon-fluorine bonds and their symmetric arrangement in the trifluoromethyl group [10]. The carbon-fluorine deformation modes appear at 612 and 545 inverse centimeters with medium intensity, providing diagnostic information about the trifluoromethyl group orientation and electronic environment [10].
| Frequency (cm⁻¹) | Intensity | Assignment | Activity |
|---|---|---|---|
| 3086 | m | C-H stretch | Active |
| 3068 | m | C-H stretch | Active |
| 3018 | s | C-H stretch | Active |
| 1296 | m | C-H bend | Active |
| 1279 | s | C-O-C asymmetric | Active |
| 1113 | s | C-F asymmetric | Active |
| 1098 | s | C-F symmetric | Active |
| 770 | s | C-H out-of-plane | Active |
| 612 | m | C-F deformation | Active |
| 545 | m | C-F deformation | Active |
Ring deformation modes appear at lower frequencies, with a medium-intensity band at 367 inverse centimeters assigned to ring deformation vibrations [10]. The relative intensities and frequencies of these Raman bands have been calculated using density functional theory methods, showing good agreement with experimental observations [10]. The Raman scattering profiles provide valuable information about the molecular symmetry and electronic structure of the compound, particularly regarding the influence of the trifluoromethyl substituent on the aromatic ring system.
X-ray crystallographic analysis of 2-(trifluoromethyl)pyridine and related compounds reveals characteristic structural parameters that reflect the electronic influence of the trifluoromethyl substituent [14] [15]. The pyridine ring maintains near-planarity with carbon-nitrogen bond lengths typically ranging from 1.340 to 1.387 Ångströms [15]. In related trifluoromethyl-substituted pyridines, the two aromatic carbon-nitrogen bonds exhibit lengths of N-C2 = 1.3397(12) Ångströms and N-C6 = 1.3387(12) Ångströms, which are shorter than the aromatic carbon-carbon bonds that average 1.387(3) Ångströms [15]. This wedge-type motif is characteristic of pyridine structures and reflects the sp² hybridization and electronegativity differences between carbon and nitrogen atoms [15].
The trifluoromethyl group adopts a tetrahedral geometry with carbon-fluorine bond lengths averaging 1.335(4) Ångströms [15] . The carbon-carbon bond connecting the trifluoromethyl group to the pyridine ring (C5-C7) measures 1.5019(13) Ångströms, which is typical for sp³-sp² carbon-carbon bonds [15]. Microwave spectroscopic studies have determined the planar moment of inertia (Pcc) to be 44.46 microÅngström-squared for all measured isotopologues, confirming the Cs symmetry of the molecule [14].
| Bond Type | Length (Å) | Variation | Source |
|---|---|---|---|
| C-N (pyridine) | 1.340 | ±0.005 | Related compounds [15] |
| C-C (aromatic avg) | 1.387 | ±0.003 | Related compounds [15] |
| C-F (CF₃ avg) | 1.335 | ±0.004 | Related compounds [15] |
| C-CF₃ (attachment) | 1.502 | ±0.002 | Related compounds [15] |
Bond angle variations reflect the electronic and steric effects of the trifluoromethyl substituent [17] [15]. The carbon-carbon-carbon angles within the pyridine ring maintain values close to 120 degrees, consistent with aromatic character, while the carbon-nitrogen-carbon angle is typically reduced to approximately 117.5 degrees due to the higher electronegativity of nitrogen [15]. The nitrogen-carbon-trifluoromethyl angle shows values around 115.2 degrees, reflecting the electron-withdrawing influence of the trifluoromethyl group [17]. The fluorine-carbon-fluorine angles within the trifluoromethyl group are close to the tetrahedral angle of 109.5 degrees, with slight variations due to steric interactions [15].
Intermolecular interactions in the solid state of 2-(trifluoromethyl)pyridine and related compounds are dominated by hydrogen bonding, halogen contacts, and van der Waals forces [18] [19] [20]. Microwave spectroscopic studies of the 2-(trifluoromethyl)pyridine-water complex have revealed detailed information about hydrogen bonding interactions [18] [20]. The complex is stabilized through two distinct hydrogen bonds: a primary N⋯H-O hydrogen bond with a distance of 2.027(2) Ångströms and a secondary O⋯H-C hydrogen bond with a distance of 2.728(2) Ångströms [18] [20]. Quantum theory of atoms in molecules analysis indicates that the interaction energy of the N⋯H-O hydrogen bond is approximately 22 kilojoules per mole, while the O⋯H-C hydrogen bond contributes approximately 5 kilojoules per mole [18] [20].
The trifluoromethyl groups participate in specific intermolecular interactions that influence crystal packing [19] [21]. Fluorine-fluorine contacts between trifluoromethyl groups in adjacent molecules occur at distances of approximately 3.488(7) Ångströms, contributing to the three-dimensional packing arrangement [19]. Carbon-hydrogen⋯fluorine interactions are observed with distances ranging from 2.55 to 2.56 Ångströms, providing additional stabilization in the crystal lattice [21]. These weak electrostatic interactions, while individually modest in energy (2-5 kilojoules per mole), collectively contribute significantly to the overall crystal stability.
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Description |
|---|---|---|---|
| N⋯H-O hydrogen bond | 2.027(2) | ~22 | Primary hydrogen bond in water complex [18] [20] |
| O⋯H-C hydrogen bond | 2.728(2) | ~5 | Secondary hydrogen bond in water complex [18] [20] |
| C-H⋯F interaction | 2.55-2.56 | 2-5 | Weak electrostatic interaction [21] |
| F⋯F contact | 3.488(7) | 1-3 | Halogen-halogen contact between layers [19] |
Flammable;Irritant